molecular formula C16H16N2O2 B13072718 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13072718
M. Wt: 268.31 g/mol
InChI Key: BZZSCJNZXBPYBS-UHFFFAOYSA-N
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Description

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an amino group at the 6th position, a benzyloxy group at the 7th position, and a ketone group at the 2nd position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxy-substituted tetrahydroquinoline.

    Amination: The amino group is introduced at the 6th position through an amination reaction, often using ammonia or an amine under suitable conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution and amines for amination reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and alcohols.

Scientific Research Applications

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-7-chloro-1,2,3,4-tetrahydroquinolin-2-one
  • 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
  • 6-Amino-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents at the 7th position.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-amino-7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H16N2O2/c17-13-8-12-6-7-16(19)18-14(12)9-15(13)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,17H2,(H,18,19)

InChI Key

BZZSCJNZXBPYBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)N)OCC3=CC=CC=C3

Origin of Product

United States

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